molecular formula C11H12O4 B1330740 4-(1,3-Benzodioxol-5-yl)butanoic acid CAS No. 41303-44-0

4-(1,3-Benzodioxol-5-yl)butanoic acid

Cat. No.: B1330740
CAS No.: 41303-44-0
M. Wt: 208.21 g/mol
InChI Key: DOVMVBWTRNTJOF-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)butanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Research indicates that derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, such as those created during the synthesis of various nitriles and carboxylic acids, demonstrate notable antioxidant properties. These compounds have been evaluated for their ability to initiate Body Oxidative Damage (BOD) non-enzymatically, showing potential in antioxidant applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Chemokine Receptor Antagonism

Some derivatives of this compound, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential therapeutic uses in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

Choleretic Activity

A study on 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids revealed general choleretic activity, with some acids showing superior activity compared to the model compound and even dehydrocholic acid. This highlights potential applications in stimulating bile production (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Corrosion Inhibition on Iron Surface

Derivatives of this compound have been explored as green corrosion inhibitors for iron surfaces. These Piperine derivatives, including 5-(1,3-benzodioxol-5-yl) penta-2,4-dienoic acid, demonstrated effective interaction with iron, suggesting their potential use in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).

Synthesis and Molecular Structure Analysis

This compound has been utilized in the synthesis and molecular structure analysis of various compounds. For example, its role in the synthesis of novel indole-based hybrid oxadiazole scaffolds, which have demonstrated potent urease inhibitory potential, highlights its importance in the development of new therapeutic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVMVBWTRNTJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326561
Record name 4-(1,3-benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41303-44-0
Record name 4-(1,3-benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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